REACTION_CXSMILES
|
B.O1CCCC1.[Br:7][C:8]1[CH:17]=[C:16]2[C:11]([O:12][CH2:13][C:14](=O)[NH:15]2)=[N:10][CH:9]=1>O1CCCC1>[Br:7][C:8]1[CH:17]=[C:16]2[C:11]([O:12][CH2:13][CH2:14][NH:15]2)=[N:10][CH:9]=1 |f:0.1|
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Name
|
|
Quantity
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32 mL
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Type
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reactant
|
Smiles
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B.O1CCCC1
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Name
|
|
Quantity
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1.45 g
|
Type
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reactant
|
Smiles
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BrC1=CN=C2OCC(NC2=C1)=O
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Name
|
|
Quantity
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240 mL
|
Type
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solvent
|
Smiles
|
O1CCCC1
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Control Type
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UNSPECIFIED
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Setpoint
|
100 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The ice bath was removed
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Type
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TEMPERATURE
|
Details
|
the solution heated
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Type
|
TEMPERATURE
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Details
|
at reflux over 3 h
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Duration
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3 h
|
Type
|
CUSTOM
|
Details
|
volatile material was removed by distillation
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Type
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EXTRACTION
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Details
|
extracted three times with dichloromethane
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CN=C2OCCNC2=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 944 mg | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 69.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |